Lipophilicity (logP) Advantage of 3-Bromophenethyl Substitution vs. Des-Bromo Analog
The 3-bromophenethyl group increases lipophilicity by approximately 0.6 logP units relative to the unsubstituted phenethyl analog, which enhances membrane partitioning and may improve intracellular target access [1]. The des-bromo analog tert-butyl N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (CAS 1159824-87-9) has an estimated logP of ~2.6, compared to ~3.23 for the 3-bromo target compound. This difference is comparable to the logP contribution expected from a single aromatic bromine substitution [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 3.23 (ZINC19888874) |
| Comparator Or Baseline | tert-butyl N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (CAS 1159824-87-9): logP ≈ 2.6 (estimated). Difference ~0.63 logP units |
| Quantified Difference | ~0.6 logP units (approximately 4-fold higher lipophilicity) |
| Conditions | Calculated/predicted logP values from ZINC database and ACD/Labs Percepta |
Why This Matters
For cell-based NLRP3 inflammasome assays, the higher logP of the 3-bromo compound may improve passive membrane permeability and intracellular exposure compared to the des-bromo analog, directly affecting assay outcomes.
- [1] ZINC Database. ZINC19888874 – calculated logP 3.228 for target compound. Des-bromo analog logP ~2.6 estimated via ACD/Labs Percepta (ChemSpider ID 29878839). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society; 1995. Aromatic Br π constant ≈ +0.86 (logP contribution). View Source
